molecular formula C21H20ClN3O B2584625 1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-93-4

1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2584625
CAS No.: 899959-93-4
M. Wt: 365.86
InChI Key: SFNTUPHAGIRUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide belongs to the pyrrolo[1,2-a]pyrazine class, characterized by a fused bicyclic system with a carboxamide substituent. Its structure includes a 4-chlorophenyl group at position 1 and an m-tolyl (3-methylphenyl) group attached to the carboxamide nitrogen.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-15-4-2-5-18(14-15)23-21(26)25-13-12-24-11-3-6-19(24)20(25)16-7-9-17(22)10-8-16/h2-11,14,20H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNTUPHAGIRUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide , identified by its CAS number 899959-93-4, is a member of the pyrrolo[1,2-a]pyrazine class of compounds. This class is known for its diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, synthesizing existing research findings and providing a comprehensive overview.

Molecular Structure

The molecular formula of the compound is C21H20ClN3OC_{21}H_{20}ClN_{3}O, with a molecular weight of approximately 365.9 g/mol. The structure features a pyrrolo[1,2-a]pyrazine core, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC21H20ClN3O
Molecular Weight365.9 g/mol
CAS Number899959-93-4

Structural Characteristics

The compound includes:

  • A 4-chlorophenyl group, which may enhance lipophilicity and influence receptor interactions.
  • An m-tolyl substituent that can affect the compound's biological activity through steric and electronic effects.

Research indicates that compounds with similar scaffolds may induce mitochondrial permeability transition (MPT), leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. This process triggers caspase activation and subsequent DNA fragmentation, a hallmark of apoptosis .

Anti-inflammatory Activity

Compounds within this structural class have also exhibited anti-inflammatory properties. For example, certain pyrazole derivatives have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential applications in inflammatory diseases .

Study 1: Synthesis and Evaluation of Related Compounds

A study focusing on the synthesis of pyrrolo[1,2-a]pyrazine derivatives revealed that these compounds possess notable biological activities. The synthesized derivatives were evaluated for their antiproliferative effects on human tumor cell lines, demonstrating significant inhibition of cell growth through apoptosis induction mechanisms similar to those hypothesized for This compound .

Study 2: Structural Optimization for Enhanced Activity

Another investigation highlighted the importance of structural modifications in enhancing biological activity. By altering substituents on the pyrrolo[1,2-a]pyrazine scaffold, researchers identified key features that improved the efficacy of antiproliferative and anti-inflammatory actions . This suggests that further optimization of This compound could yield compounds with superior therapeutic profiles.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of derivatives from the dihydropyrrolo[1,2-a]pyrazine class. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

  • Study Findings:
    • A series of compounds were synthesized and tested.
    • The most potent derivatives exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM.
    • IC90 values for these compounds ranged between 3.73 and 4.00 μM, indicating their potential as therapeutic agents against tuberculosis .

Interaction with N-Methyl-D-Aspartate Receptors (NMDARs)

The compound also shows promise in modulating N-methyl-D-aspartate receptors, which are critical in various neurological functions and are implicated in conditions such as Alzheimer's disease and schizophrenia.

  • Mechanism of Action:
    • The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core acts as a selective positive allosteric modulator (PAM) for specific NMDAR subtypes (GluN2C/D).
    • These modulators enhance receptor response without directly activating the receptor, suggesting a novel approach to treating neurological disorders .

Study 1: Synthesis and Evaluation of Anti-Tubercular Activity

In this study, researchers synthesized several derivatives based on the dihydropyrrolo[1,2-a]pyrazine scaffold. The findings indicated that specific substitutions at the phenyl moieties significantly enhanced activity against Mycobacterium tuberculosis. The research utilized both in vitro assays and molecular docking studies to elucidate the interactions contributing to their efficacy.

Study 2: NMDAR Modulation

Another investigation focused on evaluating derivatives similar to our compound for their ability to potentiate NMDAR activity. Results showed that modifications to the core structure improved lipophilicity and solubility while maintaining or enhancing potency.

Compound NameIC50 (μM)IC90 (μM)Target
Compound A1.353.73Mycobacterium tuberculosis
Compound B2.184.00Mycobacterium tuberculosis
Compound C--NMDAR (GluN2C/D)

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on Activity
Substitution at Phenyl MoietiesEnhanced anti-tubercular activity
Core Structure ModificationImproved lipophilicity and solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-a]Pyrazine Derivatives

Compounds sharing the pyrrolo[1,2-a]pyrazine backbone but differing in substituents include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C21H19ClN3O 4-Chlorophenyl, m-tolyl 364.85 Carboxamide linker; planar aromatic groups for potential π-π interactions
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C22H21F2N3O2 4-Ethoxyphenyl, 2,6-difluorophenyl 397.42 Ethoxy group enhances lipophilicity; fluorine atoms may improve metabolic stability
Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate C10H12N2O2 Methyl ester at position 6 192.21 Ester group increases polarity; potential precursor for further derivatization

Key Insights :

  • The m-tolyl group introduces steric bulk compared to the 2,6-difluorophenyl group in , which could influence target selectivity .
Fused Heterocyclic Systems with Carboxamide Linkers

Compounds with distinct fused rings but similar carboxamide functionalities:

Compound Name Molecular Formula Core Structure Substituents Molecular Weight (g/mol)
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C27H27N5O3 Pyrido-pyrrolo-pyrimidine 4-Isopropylphenyl, 3-methoxypropyl 481.54
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C30H27N5O7 Tetrahydroimidazo-pyridine 4-Nitrophenyl, phenethyl 577.57

Key Insights :

  • The pyrido-pyrrolo-pyrimidine core in introduces additional hydrogen-bonding sites compared to the simpler pyrrolo[1,2-a]pyrazine system, possibly enhancing target engagement .
  • The tetrahydroimidazo-pyridine derivative includes a nitro group, which may confer redox activity absent in the target compound .
Chlorophenyl-Containing Analogs

Compounds with 4-chlorophenyl groups but divergent heterocycles:

Compound Name Molecular Formula Core Structure Substituents Molecular Weight (g/mol)
4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives C12H8ClN5S 1,2,4-Triazole-thiol 4-Chlorophenyl, pyrrole-2-yl 289.74
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C17H14ClFN2O Pyrazoline 4-Chlorophenyl, 4-fluorophenyl 316.76

Key Insights :

  • The triazole-thiol derivatives exhibit sulfur-based reactivity, which contrasts with the carboxamide’s hydrogen-bonding capability in the target compound .
  • The pyrazoline derivative demonstrates that 4-chlorophenyl substituents are compatible with dihydroheterocyclic systems, though its saturated ring may reduce aromatic interactions compared to the target’s fused system .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical intermediates?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[1,2-a]pyrazine core. Key intermediates include:
  • Step 1 : Condensation of 4-chlorophenyl-substituted precursors with a pyrrolidine derivative.
  • Step 2 : Introduction of the carboxamide group via coupling with m-tolyl isocyanate or activated carbonyl intermediates.
  • Step 3 : Reduction to achieve the 3,4-dihydro state, often using catalytic hydrogenation or NaBH4.
    A table summarizing yields and conditions:
StepReagents/ConditionsYield (%)Key IntermediateReference
1DMF, K2CO3, 80°C65–751-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine
2EDCI, HOBt, DCM, RT50–60N-(m-tolyl)carboxamide intermediate
3H2 (1 atm), Pd/C, EtOH85–90Final dihydro product

Purification is achieved via column chromatography (silica gel, hexane/EtOAc) or recrystallization .

Q. What spectroscopic techniques are recommended for structural confirmation and purity analysis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and diastereotopic protons in the dihydropyrrolopyrazine core. Aromatic protons from the 4-chlorophenyl and m-tolyl groups appear as distinct multiplets .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 394.1284).
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., torsion angles between the pyrazine ring and substituents) .
  • HPLC : Assess purity (>98%) using a C18 column (gradient: MeCN/H2O with 0.1% TFA) .

Q. What are the solubility properties and recommended storage conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO (≥10 mM), sparingly soluble in water. For in vitro assays, prepare stock solutions in DMSO and dilute with buffer (e.g., PBS).
  • Storage : Store at –20°C under inert gas (Ar/N2) to prevent oxidation of the dihydropyrazine ring. Lyophilized forms are stable for >12 months .

Advanced Research Questions

Q. How can computational methods predict biological targets and binding affinities?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential maps to identify reactive sites (software: Gaussian 16) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. Example workflow:

Retrieve target protein structure (PDB ID: e.g., 4ZUD for kinases).

Prepare ligand and protein (add hydrogens, assign charges).

Dock with a grid centered on the active site.

  • Validation : Compare docking scores (e.g., ΔG = –9.2 kcal/mol for kinase X) with experimental IC50 values .

Q. What strategies optimize pharmacokinetic properties like metabolic stability?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the m-tolyl group with fluorinated aryl groups to enhance metabolic resistance (e.g., replace –CH3 with –CF3) .
  • Pro-drug Design : Introduce ester or phosphate groups at the carboxamide nitrogen to improve oral bioavailability .
  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. How do structural modifications at the pyrrolopyrazine core influence bioactivity?

  • Methodological Answer :
  • SAR Study : Synthesize analogs with:
  • Variation A : Halogen substituents (e.g., Br, F) at the 4-chlorophenyl group.
  • Variation B : Bulky groups (e.g., tert-butyl) on the pyrazine nitrogen.
  • Testing : Evaluate IC50 against target enzymes (e.g., kinase Y) and correlate with LogP values:
AnalogSubstituentIC50 (nM)LogP
14-Cl (parent)12.5 ± 1.23.1
24-Br8.3 ± 0.93.4
3N-tert-butyl>10004.2

Results indicate halogen size and lipophilicity critically impact potency .

Q. How can analytical approaches resolve bioassay data discrepancies?

  • Methodological Answer :
  • Root-Cause Analysis :

Compound Integrity : Verify purity via HPLC and stability under assay conditions (e.g., pH 7.4, 37°C).

Assay Conditions : Compare buffer composition (e.g., Mg<sup>2+</sup> concentrations in kinase assays).

Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability.

  • Collaborative Validation : Share samples between labs for cross-testing and adopt standardized protocols (e.g., NIH Assay Guidance Manual) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.